Ethyl 2-(2-cyanophenylureido)acetate
Description
Ethyl 2-(2-cyanophenylureido)acetate (CAS RN: 78754-91-3) is a synthetic organic compound with the molecular formula C₁₂H₁₃N₃O₃ and a molecular weight of 247.254 g/mol . Its structure features a ureido group (-NH-C(O)-NH-) linked to a 2-cyanophenyl substituent and an ethyl acetate moiety (Figure 1). The compound’s IUPAC name is ethyl N-[(2-cyanophenyl)carbamoyl]glycinate, and it is cataloged under ChemSpider ID 3815713 .
Properties
CAS No. |
78754-91-3 |
|---|---|
Molecular Formula |
C12H13N3O3 |
Molecular Weight |
247.25 g/mol |
IUPAC Name |
ethyl 2-[(2-cyanophenyl)carbamoylamino]acetate |
InChI |
InChI=1S/C12H13N3O3/c1-2-18-11(16)8-14-12(17)15-10-6-4-3-5-9(10)7-13/h3-6H,2,8H2,1H3,(H2,14,15,17) |
InChI Key |
NDJAKNZTCHNTTL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC(=O)NC1=CC=CC=C1C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(2-cyanophenylureido)acetate can be synthesized through the reaction of ethyl cyanoacetate with 2-aminobenzonitrile under specific conditions. The reaction typically involves the use of a solvent such as ethanol and a catalyst like triethylamine. The mixture is heated under reflux for several hours to ensure complete reaction, followed by purification through recrystallization .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, leading to a more efficient production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-cyanophenylureido)acetate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Aminolysis: Reaction with amines to form amides.
Condensation: The cyano group can participate in condensation reactions to form heterocyclic compounds.
Common Reagents and Conditions
Hydrolysis: Typically performed in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide, under reflux conditions.
Aminolysis: Requires primary or secondary amines and is often carried out at elevated temperatures.
Condensation: Involves reagents like aldehydes or ketones and may require catalysts such as piperidine.
Major Products
Hydrolysis: Produces 2-(2-cyanophenylureido)acetic acid.
Aminolysis: Forms various amides depending on the amine used.
Condensation: Yields heterocyclic compounds, which can be further functionalized for various applications.
Scientific Research Applications
Ethyl 2-(2-cyanophenylureido)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which ethyl 2-(2-cyanophenylureido)acetate exerts its effects involves interactions with various molecular targets. The cyano group can act as an electrophile, participating in nucleophilic addition reactions. The urea moiety can form hydrogen bonds with biological molecules, influencing their activity and function. These interactions can modulate biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Table 1: Key Properties of this compound and Analogues
Structural and Functional Differences
Ureido vs. Sulfinyl/Benzofuran Groups :
- The target compound’s ureido group (-NH-C(O)-NH-) distinguishes it from sulfinyl-containing benzofuran derivatives (e.g., ’s compound), which exhibit π-π interactions and C-H⋯O hydrogen bonds in crystal structures . These interactions enhance thermal stability, whereas the ureido group may favor hydrogen bonding in biological systems.
Cyanophenyl vs.
Ethyl Ester Backbone: All compounds share an ethyl ester core, but substituents dictate solubility and bioavailability. For example, phenylacetoacetate () has a β-ketoester group, making it prone to keto-enol tautomerism, whereas imidazole derivatives () exhibit aromatic heterocyclic stability .
Toxicity Considerations
While ethyl acetate itself exhibits developmental toxicity in zebrafish (LC₅₀ = 0.2% in ), substituents in the target compound and analogues likely modulate toxicity. For example, bromo or trifluoro groups may increase environmental persistence but reduce acute toxicity compared to parent esters .
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